2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid

Description

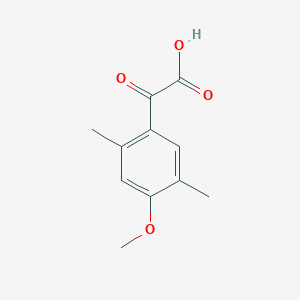

2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid is a substituted phenylglyoxylic acid derivative characterized by a phenyl ring with three substituents: a methoxy group (-OCH₃) at the para position (4-position) and methyl groups (-CH₃) at the ortho (2-position) and meta (5-position) positions.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C11H12O4/c1-6-5-9(15-3)7(2)4-8(6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) |

InChI Key |

AZQHDIUFSIJDNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid typically involves the reaction of 4-methoxy-2,5-dimethylphenylboronic acid with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-methoxy-2,5-dimethylbenzoic acid.

Reduction: Formation of 2-(4-methoxy-2,5-dimethylphenyl)-2-hydroxyacetic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₁H₁₂O₄ (inferred from structural analogs).

- Substituent Effects : The methoxy group is electron-donating via resonance, while methyl groups provide steric bulk and moderate electron donation.

- Potential Applications: Likely used in drug synthesis (e.g., imidazoles, keto-amides) due to its reactive ketone and carboxylic acid groups .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs bearing different substituents on the phenyl ring:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F in difluoro analogs) increase the acidity of the carboxylic acid compared to electron-donating groups (-OCH₃, -CH₃) .

- Steric Effects : Bulky substituents (e.g., adamantyl) reduce reactivity in nucleophilic reactions but enhance stability .

- Solubility : Methoxy and methyl groups improve solubility in organic solvents compared to halogenated derivatives .

Biological Activity

2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₈O₄

- CAS Number : 584714

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored, leading to different yields and purity levels. For instance, the compound can be synthesized through the condensation of 4-methoxy-2,5-dimethylphenyl derivatives with oxoacetic acid derivatives.

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress in biological systems. The antioxidant capacity is often evaluated using assays that measure free radical scavenging activity.

Antimicrobial Activity

Research has shown that related compounds possess antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been tested for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may interact with specific biological targets. For example, it has been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition can potentially lead to therapeutic applications in treating diseases like cancer and autoimmune disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications in the methoxy and methyl groups on the phenyl ring can enhance or diminish its activity against various biological targets.

Table 1: Structure-Activity Relationships

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antioxidant | 25 |

| 4-Methoxyphenyl derivative | Antimicrobial against E. coli | 50 |

| Methyl-substituted variant | DHODH inhibition | 15 |

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of various derivatives found that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. The compound demonstrated a dose-dependent effect, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of microbial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.